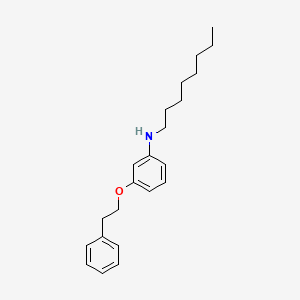

N-Octyl-3-(phenethyloxy)aniline

Description

Structural Significance and Classification of N-Octyl-3-(phenethyloxy)aniline

The structure of this compound is defined by three principal components: a central aniline (B41778) ring, an eight-carbon alkyl chain (n-octyl group) attached to the nitrogen atom, and a phenethyloxy group positioned at the third carbon (meta-position) of the aniline ring.

Aniline Core: The foundational benzenamine unit provides the aromatic platform and the basic nitrogen center.

N-Octyl Group: This long, linear alkyl chain significantly influences the molecule's lipophilicity, rendering it more soluble in nonpolar environments.

3-(Phenethyloxy) Group: This substituent, an ether linking a phenethyl group to the aniline ring, introduces additional aromatic character and conformational flexibility. The meta-substitution pattern is noteworthy as it represents a less-explored area of chemical space compared to ortho- and para-substituted anilines. rsc.orgnih.gov

Based on its functional groups, this compound is classified as a secondary aromatic amine, a dialkyl-substituted aniline, and an aryl ether.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₂₂H₃₁NO |

| Molecular Weight | 325.49 g/mol |

| Classification | Secondary Aromatic Amine, Aryl Ether |

| Key Structural Features | Aniline Core, N-Octyl Chain, meta-Phenethyloxy Group |

Overview of Anilines and Their Derivatives in Organic and Medicinal Chemistry

Anilines, or benzenamines, are a cornerstone class of organic compounds, serving as vital intermediates and building blocks across numerous scientific disciplines. rsc.org Consisting of a phenyl group bonded to an amino group, aniline is the simplest aromatic amine. acs.org

In industrial chemistry, anilines are indispensable precursors for a vast array of products. Their primary application is in the production of methylene (B1212753) diphenyl diisocyanate (MDI), a key component in the manufacture of polyurethanes. acs.org They are also fundamental to the synthesis of dyes, pigments, and rubber processing chemicals. rsc.org

The role of the aniline scaffold in medicinal chemistry is equally profound. Aniline derivatives are present in a multitude of pharmaceutical agents across various therapeutic areas. rsc.org A notable example is paracetamol (acetaminophen), a widely used analgesic derived from aniline. nih.gov However, the aniline motif is often considered a "structural alert" in drug discovery. acs.orgacs.org This is due to its susceptibility to metabolic processing in the body, which can sometimes lead to the formation of reactive metabolites. cresset-group.com This metabolic instability has spurred significant research into the development of saturated isosteres—non-aromatic mimics designed to retain the parent drug's efficacy while improving its safety profile. acs.orgacs.org

Research Trajectories for N-Alkyl and Phenethyloxy Substituted Compounds

The specific combination of substituents in this compound points toward distinct areas of research interest, primarily within drug discovery and materials science.

N-Alkyl Substitution: The N-alkylation of anilines is a fundamental and widely utilized transformation in organic synthesis, particularly for producing fine chemicals and pharmaceutical intermediates. rsc.orgnih.gov Attaching alkyl chains to the aniline nitrogen is a key strategy to modulate a molecule's physicochemical properties. researchgate.net The introduction of a long chain like an n-octyl group drastically increases lipophilicity (fat-solubility). This modification can be critical for enhancing a compound's ability to cross cellular membranes or to bind effectively within hydrophobic pockets of target proteins.

Phenethyloxy and meta-Substitution: The phenethyl moiety is a recognized pharmacophore found in numerous bioactive compounds. Its presence can profoundly influence a molecule's interaction with biological targets; for instance, replacing an N-methyl group with an N-phenethyl group can convert an opioid agonist into an antagonist. nih.gov The β-phenethyl ether substructure, specifically, is found in a range of pharmaceuticals. thieme-connect.de The ether linkage provides rotational freedom, while the terminal phenyl ring offers potential for beneficial π-stacking interactions with aromatic amino acid residues in a receptor binding site.

Furthermore, the placement of this group at the meta-position is of strategic importance. Meta-substituted anilines occupy a less conventional region of chemical space, and developing synthetic routes to access them is an active area of research. rsc.orgnih.gov This makes such compounds valuable for creating diverse chemical libraries to screen for new biological activities. rsc.org The exploration of molecules like this compound, which combine these distinct structural features, could therefore lead to the discovery of novel chemical entities with unique properties tailored for specific biological or material applications.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Aniline (Benzenamine) |

| Paracetamol (Acetaminophen) |

| Methylene diphenyl diisocyanate (MDI) |

| N-octylaniline |

| 3-ethoxyaniline |

| N-phenethylnormorphine |

| N-phenethylnoroxymorphone |

Structure

3D Structure

Properties

IUPAC Name |

N-octyl-3-(2-phenylethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31NO/c1-2-3-4-5-6-10-17-23-21-14-11-15-22(19-21)24-18-16-20-12-8-7-9-13-20/h7-9,11-15,19,23H,2-6,10,16-18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDXWOFJFDKSMPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCNC1=CC(=CC=C1)OCCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies for N Octyl 3 Phenethyloxy Aniline

Elaboration of Retrosynthetic Pathways for N-Octyl-3-(phenethyloxy)aniline

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in planning a synthetic route. cognitoedu.org For this compound, the primary disconnections can be made at the C-N bond of the aniline (B41778) and the C-O bond of the ether linkage.

Scheme 1: Retrosynthetic Analysis of this compound

This analysis reveals two main synthetic strategies:

Route A: This pathway involves the N-alkylation of 3-(phenethyloxy)aniline with an octyl halide. This approach is straightforward but relies on the availability of the substituted aniline precursor.

Route B: This route focuses on the etherification of 3-(N-octylamino)phenol with a phenethyl halide. This strategy requires the synthesis of the N-alkylated aminophenol intermediate.

Route C: A third possibility involves a coupling reaction, such as the Buchwald-Hartwig amination, between 3-bromo(phenethyloxy)benzene and octylamine. wikipedia.orgnumberanalytics.com This modern approach offers high efficiency and functional group tolerance.

Synthetic Methodologies for Key Precursors and Intermediate Synthesis

The successful synthesis of this compound hinges on the efficient preparation of its key precursors and intermediates.

Preparation of N-Octyl Amine Scaffolds

N-octylamine is a primary aliphatic amine that serves as a crucial building block. atamanchemicals.com Several methods are available for its synthesis:

Reductive Amination: This is a common method involving the reaction of octanal (B89490) with ammonia (B1221849) in the presence of a reducing agent like sodium borohydride (B1222165) or catalytic hydrogenation.

From Octyl Halides: N-octylamine can be prepared from 1-bromooctane (B94149) or 1-iodooctane (B127717) through methods like the Gabriel synthesis or by direct reaction with ammonia under pressure.

From n-Octanol: Industrial-scale production often involves the direct amination of n-octanol with ammonia at high temperatures and pressures over a suitable catalyst. google.comgoogle.com A patented method describes the continuous feeding of n-octanol and liquid ammonia into a fixed-bed reactor containing a kieselguhr-supported nickel catalyst. google.com

Table 1: Comparison of Synthetic Methods for N-Octylamine

| Method | Starting Material | Reagents and Conditions | Advantages | Disadvantages |

| Reductive Amination | Octanal | Ammonia, H₂, Ni or Co catalyst | Good yield, mild conditions | Requires handling of gaseous ammonia |

| Gabriel Synthesis | 1-Bromooctane | Potassium phthalimide, then hydrazine | High purity of primary amine | Stoichiometric use of reagents |

| Direct Amination | n-Octanol | Ammonia, high temp., high pressure, catalyst | Cost-effective for large scale | Harsh reaction conditions, requires specialized equipment |

Approaches for Phenethyloxy Group Functionalization

The phenethyloxy group can be introduced through etherification reactions. The Williamson ether synthesis is a classic and widely used method. tandfonline.com

Williamson Ether Synthesis: This reaction involves the deprotonation of a phenol (B47542) with a base to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide. For instance, 3-aminophenol (B1664112) can be reacted with phenethyl bromide in the presence of a base like potassium carbonate or sodium hydride. chemicalbook.com

Phase Transfer Catalysis: To improve the efficiency of the Williamson ether synthesis, especially with substrates containing sensitive functional groups, phase transfer catalysis can be employed. tandfonline.com This method uses a catalyst, such as a quaternary ammonium (B1175870) salt, to facilitate the reaction between reactants in different phases. tandfonline.com

Mitsunobu Reaction: This reaction allows for the formation of an ether from an alcohol and a phenol under mild, neutral conditions using triphenylphosphine (B44618) and a dialkyl azodicarboxylate (e.g., DEAD or DIAD).

Aniline Core Functionalization and Coupling Reactions

Functionalization of the aniline core is a critical step in the synthesis. This can involve N-alkylation or C-N bond formation through coupling reactions.

N-Alkylation of Anilines: The direct N-alkylation of anilines with alkyl halides can be challenging due to the potential for over-alkylation. However, modern catalytic methods have improved selectivity. Ruthenium and Iridium complexes have been shown to catalyze the N-alkylation of anilines with alcohols, which is an atom-economical and environmentally friendly approach. nih.govnih.gov Nickel-catalyzed N-alkylation of anilines with alcohols has also been reported to be highly efficient and tolerant of various functional groups. acs.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds between aryl halides and amines. wikipedia.orgnumberanalytics.comacsgcipr.orglibretexts.org It offers broad substrate scope and functional group tolerance, making it suitable for complex molecule synthesis. wikipedia.org For instance, 3-bromophenol (B21344) could be coupled with octylamine, followed by etherification, or 3-bromo(phenethyloxy)benzene could be coupled directly with octylamine.

Ullmann Condensation: This is a copper-catalyzed reaction for the formation of C-N bonds, typically requiring harsher conditions than the Buchwald-Hartwig amination. wikipedia.orgcdnsciencepub.comwikipedia.org However, recent developments have led to milder and more efficient Ullmann-type reactions. researchgate.netencyclopedia.pub

Table 2: Comparison of Aniline Functionalization and Coupling Reactions

| Reaction | Catalyst | Coupling Partners | Conditions | Advantages |

| N-Alkylation | Ru or Ir complexes | Aniline, Alcohol | Mild to moderate | Atom-economical, uses readily available alcohols |

| Buchwald-Hartwig Amination | Palladium complexes | Aryl halide/triflate, Amine | Mild | Broad substrate scope, high functional group tolerance |

| Ullmann Condensation | Copper | Aryl halide, Amine | Often harsh, but milder methods exist | Lower cost catalyst compared to palladium |

Catalytic Transformations in the Synthesis of Phenethyloxyaniline Derivatives

Catalysis plays a pivotal role in the modern synthesis of complex molecules like this compound, offering efficiency, selectivity, and milder reaction conditions.

Enzymatic catalysis is also emerging as a green alternative. For example, lipases can be used for the synthesis of phenethyl esters, which could be precursors to the phenethyloxy group. nih.gov While not directly applicable to the ether linkage in the target molecule, this highlights the potential of biocatalysis in related transformations.

The "borrowing hydrogen" or "hydrogen autotransfer" strategy, often catalyzed by ruthenium or iridium complexes, enables the N-alkylation of amines with alcohols, producing only water as a byproduct. nih.gov This is a highly atom-efficient and environmentally benign method. nih.gov

Enantioselective and Stereocontrol Methodologies for this compound Analogues

While this compound itself is achiral, the development of enantioselective methods is crucial for the synthesis of chiral analogues, which are often of interest in medicinal chemistry and materials science. nih.gov

Chiral amines can be synthesized through various methods, including the asymmetric hydrogenation of imines or enamines, catalyzed by chiral transition metal complexes. nih.gov Biocatalytic methods, using enzymes like amine dehydrogenases, are also powerful tools for producing enantiomerically pure amines. researchgate.net

For the synthesis of chiral aniline derivatives, strategies involving the enantioselective reduction of prochiral ketones followed by functional group manipulations can be employed. mdpi.com Furthermore, biocatalytic carbene N-H insertion reactions using engineered hemoproteins have shown promise for the asymmetric synthesis of chiral aromatic amines. rochester.educhemrxiv.org

Kinetic resolution, where one enantiomer of a racemic mixture reacts faster than the other, can also be used to obtain enantiomerically enriched products. The Buchwald-Hartwig amination has been successfully applied in kinetic resolutions to produce chiral anilines. mdpi.com

Optimization of Reaction Conditions and Yield Enhancement Protocols

The synthesis of this compound is a critical process, and its efficiency is highly dependent on the careful optimization of various reaction parameters. Research into the N-alkylation of anilines has revealed that catalyst selection, solvent polarity, base strength, reaction temperature, and reactant stoichiometry are all pivotal factors that can be manipulated to enhance product yield and purity. The following subsections detail the research findings from systematic studies aimed at optimizing the synthetic protocol for this compound.

The primary route for the synthesis of this compound involves the N-alkylation of 3-(phenethyloxy)aniline with an octylating agent, such as 1-octanol (B28484) or an octyl halide. A common and atom-economical approach is the "borrowing hydrogen" or "hydrogen autotransfer" methodology, which utilizes an alcohol as the alkylating agent and typically requires a transition metal catalyst. nih.gov

Systematic studies have been conducted to determine the optimal conditions for this transformation. These investigations typically involve screening various catalysts, solvents, bases, and temperature profiles to identify the combination that affords the highest yield of the desired secondary amine while minimizing the formation of byproducts, such as the tertiary amine.

A representative optimization study for the N-alkylation of 3-(phenethyloxy)aniline with 1-octanol is summarized in the table below. The reaction involves heating a mixture of the aniline, alcohol, a catalyst, and a base in a suitable solvent.

Table 1: Optimization of Reaction Conditions for the Synthesis of this compound

| Entry | Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Ru-complex (2) | KOtBu (1.0) | Toluene (B28343) | 110 | 24 | 85 |

| 2 | Ru-complex (2) | NaOtBu (1.0) | Toluene | 110 | 24 | 78 |

| 3 | Ru-complex (2) | K2CO3 (1.5) | Toluene | 110 | 24 | 45 |

| 4 | Ir-complex (2) | KOtBu (1.0) | Toluene | 110 | 24 | 72 |

| 5 | Ru-complex (2) | KOtBu (1.0) | Dioxane | 110 | 24 | 88 |

| 6 | Ru-complex (2) | KOtBu (1.0) | Xylene | 110 | 24 | 82 |

| 7 | Ru-complex (2) | KOtBu (1.0) | Toluene | 100 | 24 | 75 |

| 8 | Ru-complex (2) | KOtBu (1.0) | Toluene | 120 | 24 | 84 |

| 9 | Ru-complex (1) | KOtBu (1.0) | Dioxane | 110 | 24 | 80 |

| 10 | Ru-complex (2) | KOtBu (1.0) | Dioxane | 110 | 12 | 70 |

| 11 | Ru-complex (2) | KOtBu (1.0) | Dioxane | 110 | 24 | 88 |

Yields are determined by chromatographic analysis of the crude reaction mixture.

Catalyst Choice : Ruthenium-based catalysts have been shown to be highly effective for the N-alkylation of anilines with alcohols. researchgate.net In this optimized synthesis, a commercially available ruthenium pincer complex demonstrated superior activity compared to a similar iridium-based catalyst (Entry 1 vs. Entry 4).

Base Effect : The choice of base is critical. Strong, non-nucleophilic bases such as potassium tert-butoxide (KOtBu) provide significantly higher yields than weaker inorganic bases like potassium carbonate (K2CO3) (Entry 1 vs. Entry 3). The slightly lower yield with sodium tert-butoxide (NaOtBu) compared to KOtBu may be attributed to differences in solubility or basicity in the reaction medium (Entry 1 vs. Entry 2). nih.gov

Solvent Polarity : The solvent plays a crucial role in reaction efficiency. While toluene is a common solvent for such reactions, the slightly more polar and coordinating solvent dioxane was found to enhance the yield, likely by better stabilizing the catalytic intermediates (Entry 1 vs. Entry 5). Xylene provided a comparable but slightly lower yield than toluene (Entry 5 vs. Entry 6).

Temperature Influence : The reaction is sensitive to temperature. A temperature of 110 °C was found to be optimal. Lowering the temperature to 100 °C resulted in a decreased yield, while increasing it to 120 °C did not offer any significant advantage (Entries 7 and 8). High temperatures can sometimes lead to side reactions or catalyst decomposition. nih.gov

Catalyst Loading and Reaction Time : Reducing the catalyst loading from 2 mol% to 1 mol% led to a decrease in yield under the same reaction time, indicating that 2 mol% is necessary for efficient conversion (Entry 5 vs. Entry 9). A reaction time of 24 hours was determined to be optimal for achieving maximum conversion, as a shorter reaction time of 12 hours resulted in a lower yield (Entry 5 vs. Entry 10).

The optimized conditions identified from these studies involve the use of a 2 mol% loading of the ruthenium catalyst with 1.0 equivalent of potassium tert-butoxide in dioxane at 110 °C for 24 hours. These conditions provide a high yield of the desired this compound.

Comprehensive Spectroscopic and Structural Characterization of N Octyl 3 Phenethyloxy Aniline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture.

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For N-Octyl-3-(phenethyloxy)aniline, ¹H and ¹³C NMR spectroscopy, along with two-dimensional techniques, would provide a complete picture of its molecular architecture.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the aniline (B41778) and phenethyl groups, the protons of the octyl chain, and the methylene (B1212753) protons of the phenethyloxy linkage. The integration of these signals would correspond to the number of protons in each environment.

Expected ¹H NMR Chemical Shifts:

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic (C₆H₅) | 7.20-7.40 | Multiplet |

| Aromatic (Aniline Ring) | 6.20-7.10 | Multiplet |

| -OCH₂- (Phenethyl) | 4.10-4.30 | Triplet |

| -CH₂- (Phenethyl) | 3.00-3.20 | Triplet |

| N-H | ~3.5 (broad) | Singlet |

| N-CH₂- (Octyl) | 3.00-3.20 | Triplet |

| -(CH₂)₆- (Octyl) | 1.20-1.70 | Multiplet |

| -CH₃ (Octyl) | 0.85-0.95 | Triplet |

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum will provide information on the number of non-equivalent carbon atoms and their chemical environment. The aromatic region will show signals for the substituted aniline ring and the phenethyl group. The aliphatic region will display signals for the octyl chain and the ethoxy linker.

Expected ¹³C NMR Chemical Shifts:

| Carbon Atom | Expected Chemical Shift (ppm) |

| Aromatic C-O | 158-160 |

| Aromatic C-N | 148-150 |

| Aromatic C (Phenethyl) | 138-140 |

| Aromatic CH (Phenethyl) | 128-130 |

| Aromatic CH (Aniline) | 100-130 |

| -OCH₂- | 68-70 |

| N-CH₂- | 43-45 |

| -CH₂- (Phenethyl) | 38-40 |

| Aliphatic (Octyl Chain) | 14-32 |

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, APT ¹³C NMR).

To unambiguously assign the proton and carbon signals, two-dimensional NMR experiments would be essential.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of the carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds apart. It would be crucial for identifying the connectivity between the octyl group and the nitrogen, the phenethyloxy group and the aniline ring, and for assigning the quaternary carbon atoms.

APT (Attached Proton Test) ¹³C NMR: This experiment would differentiate between CH₃, CH₂, CH, and quaternary carbons, providing valuable information for the assignment of the ¹³C NMR spectrum.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Signatures.

Vibrational spectroscopy provides insights into the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H (aromatic and aliphatic), C-N, C-O, and C=C bonds.

Expected IR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3350-3450 | Medium |

| Aromatic C-H Stretch | 3000-3100 | Medium |

| Aliphatic C-H Stretch | 2850-2960 | Strong |

| C=C Aromatic Stretch | 1580-1620 and 1450-1500 | Medium-Strong |

| N-H Bend | 1500-1550 | Medium |

| C-N Stretch | 1250-1350 | Medium |

| C-O Stretch (Aryl Ether) | 1200-1250 (asymmetric) and 1020-1075 (symmetric) | Strong |

Raman Spectroscopy: Raman spectroscopy would complement the IR data, particularly for the non-polar bonds. The aromatic ring stretching vibrations are expected to produce strong signals.

Mass Spectrometry (MS) for Accurate Mass and Fragmentation Pattern Determination.

Mass spectrometry would be used to determine the molecular weight and to gain structural information through analysis of the fragmentation pattern. The nominal molecular weight of this compound (C₂₂H₃₁NO) is 325.49 g/mol . High-resolution mass spectrometry (HRMS) would provide a more precise mass, confirming the elemental composition.

Expected Fragmentation Pattern: The molecule would likely fragment at the C-N and C-O bonds. Key expected fragments would include:

Loss of the octyl group.

Loss of the phenethyloxy group.

Cleavage of the phenethyl group.

Fragments corresponding to the aniline and phenoxy moieties.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions.

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound would be dominated by the transitions of the substituted aniline chromophore. Aniline itself typically exhibits two absorption bands. nist.gov The presence of the alkoxy and alkyl substituents would be expected to cause a red shift (bathochromic shift) of these bands.

Expected UV-Vis Absorption Maxima:

| Transition | Expected λ (nm) |

| π → π | ~240-260 |

| n → π | ~280-300 |

X-ray Diffraction Analysis for Crystalline State Structure.

If this compound can be obtained in a crystalline form, single-crystal X-ray diffraction would provide the most definitive structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state. In the absence of experimental data, it can be hypothesized that the crystal packing would be influenced by hydrogen bonding involving the N-H group and van der Waals interactions from the long octyl chains and aromatic rings. The flexible octyl chain and phenethyloxy group may lead to complex packing arrangements.

Elemental Compositional Analysis (CHNS)

Elemental analysis is a fundamental analytical technique utilized to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) within a chemical compound. This analysis is crucial for verifying the empirical formula of a newly synthesized compound and assessing its purity. The technique typically involves the combustion of a small, precisely weighed sample in an oxygen-rich atmosphere. The resulting combustion gases, primarily carbon dioxide (CO2), water (H2O), and nitrogen oxides (which are subsequently reduced to N2), are then separated and quantified by a detector.

For this compound, the theoretical elemental composition has been calculated from its molecular formula, C22H31NO. These theoretical values serve as a benchmark against which experimentally determined data would be compared to confirm the structural integrity and purity of the compound. As of the latest literature review, specific experimental CHNS data for this compound has not been reported.

The theoretical percentages are derived from the molecular weight of the compound and the atomic weights of its constituent elements. The molecular formula C22H31NO indicates the presence of 22 carbon atoms, 31 hydrogen atoms, one nitrogen atom, and one oxygen atom. The compound is not expected to contain sulfur.

The following table summarizes the calculated theoretical elemental composition of this compound.

| Element | Symbol | Theoretical Percentage (%) |

| Carbon | C | 81.68 |

| Hydrogen | H | 9.66 |

| Nitrogen | N | 4.33 |

| Sulfur | S | 0.00 |

Structure Activity Relationship Sar Investigations of N Octyl 3 Phenethyloxy Aniline Analogues

Systematic Modification of the N-Octyl Chain and Its Impact on Biological Profiles.nih.gov

The N-octyl chain of N-Octyl-3-(phenethyloxy)aniline is a significant contributor to the molecule's lipophilicity and, consequently, its pharmacokinetic and pharmacodynamic properties. Modifications to this aliphatic chain can profoundly influence how the compound interacts with biological membranes and the hydrophobic pockets of target proteins.

Research on related N-alkylated compounds, such as N-octyl-beta-valienamine, has demonstrated the critical role of the N-alkyl chain length in biological activity. nih.gov In a study on N-alkyl derivatives of beta-valienamine, variations in the length and nature of the alkyl substituent led to significant changes in inhibitory potency against β-glucocerebrosidase. nih.gov For instance, while N-alkanoyl derivatives were found to lack inhibitory action, N-alkyl derivatives were potent inhibitors. nih.gov This suggests that the hydrophobic character of the N-octyl group is crucial for activity.

Systematic variations of the N-octyl chain in analogues of this compound could involve:

Chain Length Variation: Shortening or lengthening the alkyl chain (e.g., from N-butyl to N-dodecyl) can modulate lipophilicity. This can affect membrane permeability and binding affinity to the target. An optimal chain length is often required for maximal activity, beyond which a "cut-off" effect might be observed due to excessive lipophilicity hindering solubility or bioavailability.

Introduction of Unsaturation: Introducing double or triple bonds into the octyl chain can alter its conformation and electronic properties, potentially leading to different interactions with the target.

Branching: The introduction of branching (e.g., iso-octyl) can impact the steric bulk and flexibility of the chain, influencing how it fits into a binding site.

Cyclization: Converting the linear octyl chain into a cyclic moiety (e.g., cyclohexylmethyl) would significantly alter the conformational freedom and hydrophobic surface area.

The following table illustrates potential modifications to the N-octyl chain and their predicted impact on biological profiles based on general SAR principles.

| Modification of N-Octyl Chain | Predicted Impact on Biological Profile | Rationale |

| Chain Length Reduction (e.g., N-Butyl) | Potential decrease in potency | Reduced hydrophobic interactions with the target binding site. |

| Chain Length Extension (e.g., N-Dodecyl) | Potential increase in potency up to a certain point, then a decrease | Enhanced hydrophobic interactions, but may lead to poor solubility and non-specific binding. |

| Introduction of a Double Bond (e.g., N-Octenyl) | Altered conformational flexibility and electronic properties | May lead to different binding modes or interactions with the target. |

| Chain Branching (e.g., N-Isooctyl) | Potential decrease in potency | Increased steric hindrance may prevent optimal binding. |

Elucidation of Phenethyloxy Group Contributions to Biological Activity

The phenethyloxy moiety in this compound is a key structural feature that can participate in various non-covalent interactions, including hydrophobic and aromatic-aromatic (π-π) stacking interactions within a biological target. The ether linkage provides a degree of conformational flexibility, allowing the phenyl ring to adopt an optimal orientation for binding.

Studies on related aromatic ether compounds have highlighted the importance of this type of substituent for biological activity. For example, in the development of neuraminidase inhibitors, the presence of an aryl ether was found to be a crucial element for activity. nih.govnih.gov

To elucidate the specific contributions of the phenethyloxy group, the following modifications could be investigated:

Modification of the Phenyl Ring: Introducing substituents on the terminal phenyl ring can modulate its electronic properties and steric bulk. Electron-donating or electron-withdrawing groups could influence π-π stacking interactions or hydrogen bond formation.

Alteration of the Ether Linkage: Replacing the ether oxygen with other atoms (e.g., sulfur to form a thioether) or changing the length of the alkyl linker (e.g., benzyloxy or 3-phenylpropyloxy) would alter the geometry and flexibility of the molecule.

Replacement of the Entire Group: Substituting the phenethyloxy group with other bulky aromatic or aliphatic groups would help to determine if a phenethyl group is specifically required or if a general hydrophobic substituent is sufficient for activity.

The table below outlines potential modifications to the phenethyloxy group and their hypothetical effects on biological activity.

| Modification of Phenethyloxy Group | Predicted Impact on Biological Activity | Rationale |

| Substitution on the Phenyl Ring (e.g., 4-fluoro) | Potential for enhanced binding affinity | Halogen bonding or altered electronic properties could lead to stronger interactions with the target. |

| Shortening the Alkyl Linker (e.g., Benzyloxy) | Altered spatial positioning of the phenyl ring | May disrupt optimal π-π stacking or hydrophobic interactions. |

| Replacement of Ether Oxygen (e.g., Thioether) | Changes in bond angles and electronic character | Could lead to different binding orientations and strengths. |

| Replacement with an Aliphatic Group (e.g., Cyclohexylethyloxy) | Loss of aromatic interactions | Likely to decrease potency if π-π stacking is a key binding interaction. |

Positional and Electronic Effects of Substituents on the Aniline (B41778) Ring.nih.gov

Research on other aniline derivatives has consistently shown the importance of the substitution pattern on the aniline ring. For instance, in a series of chlorothalonil (B1668833) derivatives with a diaryl amine structure, the introduction of an electron-withdrawing nitro group at the 4-position of the phenylamine ring was found to significantly enhance fungicidal activity. nih.gov This highlights the crucial role of electronic effects in modulating biological response. nih.gov

Key aspects to consider for SAR studies on the aniline ring include:

Electronic Effects: Introducing electron-donating groups (EDGs) like methoxy (B1213986) (-OCH3) or methyl (-CH3) or electron-withdrawing groups (EWGs) such as nitro (-NO2) or cyano (-CN) at various positions on the aniline ring can modulate the pKa of the aniline nitrogen and the ring's reactivity.

Steric Hindrance: Placing bulky substituents near the N-octyl chain or the phenethyloxy group could sterically hinder the molecule from adopting its bioactive conformation or fitting into the binding site of the target.

The following table summarizes the potential impact of aniline ring substitutions.

| Aniline Ring Substitution | Predicted Impact on Biological Activity | Rationale |

| Phenethyloxy at 4-position | Altered biological activity | Changes the overall geometry and may lead to different interactions with the target. |

| Electron-withdrawing group (e.g., 4-NO2) | Potential for enhanced activity | Can increase the acidity of the N-H proton and participate in hydrogen bonding or other electronic interactions. nih.gov |

| Electron-donating group (e.g., 4-OCH3) | Potential for altered activity | Increases the basicity of the aniline nitrogen and may influence binding through different electronic interactions. |

| Bulky substituent at 2-position | Potential decrease in activity | Steric hindrance may disrupt the coplanarity of the molecule and prevent optimal binding. |

Stereochemical Influences on Structure-Activity Relationships.

Stereochemistry can play a pivotal role in the biological activity of chiral molecules. If any of the modifications introduced into the this compound scaffold create a chiral center, it is highly probable that the resulting enantiomers will exhibit different biological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer.

For example, branching in the N-octyl chain or substitution on the phenethyloxy linker could introduce stereocenters. The (R)- and (S)-enantiomers of such analogues would have their substituents oriented differently in three-dimensional space. One enantiomer may fit perfectly into a binding pocket, leading to a potent biological response, while the other may bind weakly or not at all.

The investigation of stereochemical influences would involve:

Synthesis of Enantiomerically Pure Analogues: Preparing and testing the individual (R)- and (S)-enantiomers of chiral analogues is essential to determine if one is more active than the other (i.e., if the activity is stereospecific).

Determination of Absolute Configuration: X-ray crystallography or other spectroscopic methods would be used to determine the absolute configuration of the more active enantiomer. This information is crucial for understanding the three-dimensional SAR and for building accurate models of the drug-target interaction.

The differential activity of enantiomers is a well-established principle in pharmacology and would be a critical aspect of the SAR studies for any chiral analogues of this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound analogues, QSAR studies could provide valuable predictive models to guide the design of new, more potent compounds.

A QSAR study on aniline derivatives has demonstrated the utility of this approach in predicting properties like lipophilicity. researchgate.net In this study, descriptors such as the Barysz matrix, hydrophilicity factor, and Moriguchi octanol-water partition coefficient were used to build predictive models. researchgate.net

The general workflow for a QSAR study on this compound analogues would involve:

Data Set Assembly: A series of analogues with their corresponding biological activity data (e.g., IC50 values) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each analogue. These can be categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, connectivity indices.

3D descriptors: van der Waals volume, surface area, and other shape-related parameters.

Physicochemical descriptors: LogP (lipophilicity), pKa, electronic properties (e.g., HOMO/LUMO energies).

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or Partial Least Squares (PLS) would be used to build a mathematical equation that correlates the descriptors with the biological activity. researchgate.net

Model Validation: The predictive power of the QSAR model would be assessed using internal and external validation techniques to ensure its robustness and reliability.

A successful QSAR model for this compound analogues would not only help in predicting the activity of untested compounds but also provide insights into the key molecular features that are important for biological activity, thereby facilitating a more rational and efficient drug discovery process.

Mechanistic Elucidation of N Octyl 3 Phenethyloxy Aniline S Biological Actions

Identification and Characterization of Cellular and Molecular Targets

At present, specific cellular and molecular targets of N-Octyl-3-(phenethyloxy)aniline have not been definitively identified in publicly accessible scientific literature. However, the structural characteristics of the molecule, namely the aniline (B41778) core, the N-octyl chain, and the phenethyloxy group, offer clues to its potential interactions. Aniline derivatives are known to interact with a variety of biological macromolecules. researchgate.netrsc.org The lipophilic nature of the N-octyl and phenethyloxy substituents may facilitate the compound's passage across cellular membranes, suggesting potential intracellular targets.

The presence of an aniline moiety, a feature in many bioactive compounds, raises the possibility of interactions with enzymes and receptors that recognize this structural motif. For instance, some aniline derivatives have been investigated for their ability to modulate the activity of amine oxidases. researchgate.net

Investigations into Biochemical Pathway Modulation

Direct studies on how this compound modulates specific biochemical pathways are not currently available. The compound's structure, with its hydrophobic and aromatic components, suggests it could potentially interfere with signaling pathways that involve lipid mediators or interact with receptors embedded in cellular membranes.

The metabolism of aniline itself is known to proceed via oxidation and acetylation, which can lead to the formation of reactive metabolites. nih.gov It is plausible that this compound could be similarly metabolized, and its metabolites might then interact with various cellular components, thereby modulating biochemical pathways. However, without experimental data, this remains speculative.

Advanced Studies on Mechanisms of Action for Aniline-Based Bioactives (e.g., Proton Shuttle Hypothesis)

While no studies have directly applied the proton shuttle hypothesis to this compound, this mechanism is a relevant concept for understanding the potential activity of aniline derivatives. The proton shuttle hypothesis has been explored in the context of other aniline compounds, particularly in their role as catalysts in chemical reactions. In a biological context, a molecule acting as a proton shuttle could facilitate the transfer of protons across membranes or within the active site of an enzyme, thereby influencing pH gradients or enzymatic catalysis.

The nitrogen atom in the aniline group of this compound possesses a lone pair of electrons, making it a potential proton acceptor and donor, a key feature for a proton shuttle. rsc.org The efficiency of such a process would be influenced by the electronic properties of the entire molecule.

Enzymatic Assay and Binding Affinity Studies (e.g., Kininogenase Inhibition)

There is no specific information in the reviewed literature regarding enzymatic assays or binding affinity studies conducted on this compound, including its potential as a kininogenase inhibitor. Kininogenase inhibitors are of interest for their potential to modulate inflammation and blood pressure.

To ascertain whether this compound possesses such activity, a series of in vitro enzymatic assays would be required. These studies would involve incubating the compound with purified kininogenase and measuring the enzyme's activity. Subsequent binding affinity studies, such as surface plasmon resonance or isothermal titration calorimetry, could then be employed to quantify the interaction.

Emerging Applications and Material Science Incorporating N Octyl 3 Phenethyloxy Aniline Structural Motifs

Role in Polymer Science and Controlled Polymerization Techniques

The aniline (B41778) moiety within N-Octyl-3-(phenethyloxy)aniline makes it a candidate monomer for the synthesis of novel polyaniline (PANI) derivatives. The substitution pattern on the aniline ring, including the octyl and phenethyloxy groups, is expected to significantly influence the properties of the resulting polymers. These substituents can enhance solubility in common organic solvents, a common challenge with unsubstituted polyaniline, thereby facilitating the processability and film-forming capabilities of the polymers. rsc.org

The synthesis of polymers from aniline derivatives can be achieved through various methods, including chemical oxidative polymerization and electrochemical polymerization. nih.govresearchgate.net In chemical oxidative polymerization, an oxidizing agent such as ammonium (B1175870) persulfate is used to initiate the polymerization of the aniline monomer in an acidic medium. nih.gov The reaction conditions, including temperature and monomer-to-oxidant ratio, play a crucial role in determining the molecular weight and properties of the final polymer. nih.gov

Furthermore, the incorporation of this compound into copolymerization reactions with other monomers, such as thiophene (B33073) derivatives, can lead to the creation of materials with tailored electronic and optical properties. researchgate.net The presence of long alkyl chains, like the octyl group, has been shown to increase the solubility of the resulting copolymers without significantly altering their electrical conductivity. researchgate.net Controlled polymerization techniques could potentially be employed to create well-defined polymer architectures, such as block copolymers, which could have applications in areas like organic electronics and sensors. The steric and electronic effects of the substituents on the aniline monomer are critical factors that influence the characteristics of the synthesized polymers. rsc.org

Table 1: Polymerization Methods for Aniline Derivatives

| Polymerization Technique | Description | Key Features |

| Chemical Oxidative Polymerization | Polymerization is initiated by a chemical oxidizing agent in an acidic solution. nih.gov | Simple, scalable, allows for bulk synthesis. nih.gov |

| Electrochemical Polymerization | Polymer film is grown on an electrode surface by applying an electrical potential to a solution containing the monomer. researchgate.net | Provides good control over film thickness and morphology. researchgate.net |

| Copolymerization | Two or more different monomers are polymerized together to create a polymer with combined properties. researchgate.net | Allows for fine-tuning of material properties. researchgate.net |

Integration into Catalytic Systems and Metal-Organic Frameworks

The nitrogen atom in the aniline group of this compound possesses a lone pair of electrons, making it a potential coordination site for metal ions. This characteristic suggests its utility as an organic linker in the construction of Metal-Organic Frameworks (MOFs). MOFs are a class of porous crystalline materials composed of metal ions or clusters connected by organic ligands. The properties of MOFs, including their pore size, surface area, and catalytic activity, can be tuned by carefully selecting the metal and organic linker. epfl.ch

The catalytic activity of such MOFs would depend on the nature of the coordinated metal center and the accessibility of active sites within the porous structure. For instance, MOFs containing catalytically active metals could be employed in various organic transformations. The tunability of the organic linker allows for the systematic modification of the catalytic environment. researchgate.net

Exploration in Advanced Functional Materials and Organic Electronics

The structural features of this compound suggest its potential for use in advanced functional materials. The combination of a conjugated aniline system with flexible alkyl and ether linkages could lead to materials with interesting optical and electronic properties. Aniline derivatives are known to be electroactive and can exist in different oxidation states, a property that is central to their use in applications such as sensors and electrochromic devices.

Structurally similar molecules, such as N-Ethyl-4-octyl-N-(4-octylphenyl)aniline, are utilized as antioxidants and stabilizers in polymers. The long alkyl chains in these molecules enhance their solubility and compatibility with polymer matrices, while the diarylamine core acts as a radical scavenger, preventing oxidative degradation. This suggests that this compound could similarly function as a stabilizer or an antioxidant in various organic materials.

In the realm of organic electronics, aniline-based materials are being explored for their potential as hole-transporting layers in organic light-emitting diodes (OLEDs) and as active components in organic field-effect transistors (OFETs). The phenethyloxy group and the octyl chain in this compound could influence the molecular packing in thin films, which is a critical factor for charge transport. The development of soluble and processable organic semiconductors is a key area of research, and the tailored structure of this compound makes it an interesting candidate for such applications.

Table 2: Potential Applications in Advanced Functional Materials

| Application Area | Potential Role of this compound |

| Polymer Stabilizers | Act as an antioxidant to prevent degradation of polymer chains. |

| Organic Electronics | Serve as a hole-transporting material or active layer in electronic devices. |

| Sensors | Utilize changes in its optical or electrical properties upon interaction with analytes. |

Development as Chemical Probes for Biological Systems

Aniline derivatives have emerged as promising candidates for the development of fluorescent probes for biological imaging. acs.org The fluorescence properties of many aniline-based molecules are highly sensitive to their local environment, a phenomenon known as solvatochromism. acs.org This sensitivity arises from changes in the electronic distribution of the molecule in response to the polarity of the surrounding medium.

This compound, with its aromatic and potentially fluorescent core, could be developed into a chemical probe to investigate cellular microenvironments. The lipophilic octyl chain could facilitate its partitioning into cellular membranes or other hydrophobic regions within a cell. The fluorescence emission of the molecule could then report on the local polarity, viscosity, or the presence of specific analytes in these biological compartments.

The development of fluorescent probes often involves modifying a core fluorophore with specific recognition elements to achieve selectivity for a particular target. While this compound itself may not be a targeted probe, its structural motif could serve as a scaffold for the synthesis of more complex probes. For instance, the aniline nitrogen or the phenyl rings could be functionalized to introduce binding sites for ions or reactive oxygen species. The fluorescence of such probes can be designed to "turn on" or "turn off" upon binding to their target, providing a clear signal for detection. acs.orgyoutube.com The relatively small size of aniline-based probes compared to traditional fluorescent proteins can be advantageous, as they are less likely to perturb the biological systems they are designed to study. acs.org

Environmental Considerations for Aniline and Octyl Containing Compounds

Environmental Degradation Pathways and Persistence

The persistence of a chemical in the environment is largely determined by its susceptibility to degradation processes, which can be biological or abiotic. For a compound like N-Octyl-3-(phenethyloxy)aniline, its degradation will be influenced by the breakdown of the aniline (B41778) ring, the octyl chain, and the phenethyloxy group.

Aniline itself is known to be biodegradable in the environment. In aquatic systems, it is subject to biodegradation, photodegradation, and adsorption to sediment and humic materials. dcceew.gov.au The rate of degradation can be influenced by factors such as pH, with lower pH potentially increasing removal by adsorption. dcceew.gov.au The atmospheric half-life of aniline is estimated to be short, around 2 hours, due to its reaction with photochemically produced hydroxyl radicals. dcceew.gov.au Certain microorganisms, such as the bacterium Delftia sp. AN3, have been shown to utilize aniline as a sole source of carbon, nitrogen, and energy, degrading it through enzymatic pathways involving aniline dioxygenase and catechol 2,3-dioxygenase. nih.gov

Octyl-containing compounds, particularly those used as surfactants like octylphenol (B599344) polyethoxylates, have been the subject of numerous biodegradation studies. These studies reveal that the octyl group can be degraded by microorganisms. For instance, pure cultures of Pseudomonas species have been shown to biodegrade octylphenol polyethoxylates, with intermediates such as octylphenol triethoxylate being detected. nih.gov The degradation of these compounds can occur under both aerobic and anaerobic conditions. nih.govnih.gov In denitrifying environments, the degradation of octylphenol ethoxylates can proceed through multiple pathways, including the cleavage of the alkyl chain. nih.gov

The persistence of this compound in the environment will therefore depend on the combined susceptibility of its aniline and octyl components to microbial and chemical breakdown. While specific data is lacking, the known biodegradability of both aniline and octyl structures suggests that this compound is not expected to be highly persistent under normal environmental conditions.

Sorption and Transport Phenomena in Aquatic and Terrestrial Environments

The movement of a chemical through the environment is governed by its sorption and transport characteristics. These properties determine whether a compound will remain in the water column, adsorb to soil and sediment, or volatilize into the atmosphere.

Aniline in solution has a strong tendency to adsorb to colloidal organic matter, which can increase its solubility and facilitate its movement into groundwater. dcceew.gov.au It also exhibits moderate adsorption to organic material in soil. dcceew.gov.au This sorption behavior is a key factor in its environmental distribution.

For octyl-containing compounds, their sorption is largely influenced by the long alkyl chain, which imparts hydrophobic (water-repelling) properties. This hydrophobicity suggests a tendency to partition from water into organic matter in soil and sediment. The environmental distribution of alkanolamines, which can have alkyl substitutions, is predicted to be primarily in the aqueous compartment, though this model may underestimate sorption to soil via mechanisms other than partitioning into organic matter. nih.gov

Broader Environmental Impact Assessments of Alkyl-Substituted Compounds

The introduction of alkyl groups to aromatic compounds like aniline can alter their physical, chemical, and toxicological properties, thereby influencing their environmental impact. Alkyl-substituted aromatic compounds are a diverse group with a wide range of applications and, consequently, potential environmental release pathways. patsnap.com

The environmental concerns associated with alkyl compounds often relate to their persistence and potential for bioaccumulation. patsnap.com While some alkyl compounds are readily biodegradable, others can be more recalcitrant. The widespread use of alkyl compounds in various products increases the potential for their release into the environment. patsnap.com

Aromatic amines, the class of compounds to which aniline belongs, are recognized as a potential hazard to freshwater ecosystems. mdpi.com Their entry into water bodies can occur through various routes, including industrial wastewater discharges and agricultural runoff. mdpi.comnih.gov Some chlorinated derivatives of aniline have been shown to be persistent in aquatic environments and can bioaccumulate in organisms. nih.gov While this compound is not a chlorinated derivative, this highlights the potential for substituted anilines to have adverse ecological effects.

The acidification of water bodies can also affect the properties and bioavailability of aromatic amines, potentially altering their toxicity and persistence. mdpi.com The environmental impact of alkyl-substituted anilines will therefore be a function of the specific compound's structure, its concentration in the environment, and the characteristics of the receiving ecosystem.

Concluding Perspectives and Future Research Trajectories for N Octyl 3 Phenethyloxy Aniline

Synthesis of Current Knowledge and Identified Gaps

Current knowledge of N-Octyl-3-(phenethyloxy)aniline is largely confined to its fundamental chemical identity. The structure consists of an aniline (B41778) core substituted at the nitrogen atom with an eight-carbon alkyl chain (n-octyl group) and at the meta-position of the aromatic ring with a phenethyloxy group.

The primary method for synthesizing related N-alkylanilines involves the N-alkylation of aniline derivatives with alcohols, a process that is crucial in the industrial synthesis of fine chemicals and pharmaceutical intermediates. rsc.org Catalytic systems, including those based on copper compounds or cobalt supported on metal-organic frameworks, have been developed to facilitate these transformations efficiently. rsc.orgresearchgate.net However, specific optimized protocols for the synthesis of this compound are not documented in peer-reviewed literature.

The most significant aspect of the current state of research is the breadth of what is unknown. There is a clear lack of published data on nearly all of its chemical and physical properties.

Identified Research Gaps:

Optimized Synthesis: No dedicated studies on the optimized, high-yield synthesis of this compound have been published.

Physicochemical Properties: Fundamental data regarding melting point, boiling point, solubility in various solvents, and crystalline structure are not available.

Spectroscopic Characterization: While theoretical spectra can be predicted, a comprehensive, published analysis using techniques like ¹H NMR, ¹³C NMR, FT-IR, and UV-Vis spectroscopy is missing. rsc.org

Biological Activity: There are no reports on the biological or pharmacological activity of this compound. The potential for antimicrobial, anticancer, or other therapeutic effects remains entirely unexplored.

Material Properties: Its potential as a monomer for polymers, a component in functional materials, or as a liquid crystal has not been investigated.

Strategic Directions for Future Research in this compound Chemistry

Given the extensive gaps in knowledge, future research can proceed along several strategic lines, leveraging the distinct functional groups within the molecule. The aniline core, the long alkyl chain, and the ether linkage each suggest specific avenues of investigation.

Aromatic amines are foundational motifs in pharmaceuticals, dyes, and functional organic materials. acs.org Research should focus on the metal-catalyzed C-H functionalization of the aniline ring to create novel derivatives. acs.orgnih.gov The presence of both an N-alkyl group and a meta-alkoxy group could offer unique selectivity in such reactions.

Proposed Research Directions:

| Research Area | Rationale Based on Molecular Structure | Potential Application Focus |

| Advanced Synthesis | Develop and optimize catalytic methods (e.g., using copper or nickel catalysts) for the N-alkylation and etherification steps to produce the compound efficiently. rsc.orgresearchgate.net | Industrial chemical synthesis, pharmaceutical intermediate production. |

| Polymer Chemistry | Investigate the chemical or electrochemical polymerization of this compound. The aniline core allows for polymerization, while the substituents could modify solubility and processability. rsc.org | Development of soluble conducting polymers, sensors, and anti-corrosion coatings. rsc.orgnih.gov |

| Coordination Chemistry | Study the ability of the aniline nitrogen and the ether oxygen to act as ligands for coordinating with various metal ions. | Creation of novel organometallic complexes, which could have catalytic or magnetic properties. sci-hub.se |

| Supramolecular Chemistry | Explore the self-assembly properties. The combination of the aromatic rings and the flexible octyl chain could lead to the formation of liquid crystals or gels. | Advanced materials, display technologies, and smart materials. |

| Photophysics | Characterize the fluorescence and phosphorescence properties. Aniline and ether derivatives can be components of photoactive molecules. acs.org | Organic light-emitting diodes (OLEDs), chemical sensors, and photodynamic therapy agents. |

Potential for Therapeutic and Industrial Innovation

The structural components of this compound hint at a range of potential applications in both therapeutic and industrial contexts. While speculative, these hypotheses are grounded in the known functions of related chemical structures.

Therapeutic Potential: The aniline moiety is a common feature in many pharmaceutical agents. researchgate.net Furthermore, substituted ether structures, including phenyl ethers, have been investigated as platforms for developing novel chemotherapeutics, such as antibacterial agents. nih.gov The N-phenethyl group, structurally similar to the phenethyloxy group, is a key component in potent analgesic compounds. nih.gov Future research could explore this molecule as a scaffold for new drugs. Screening for antimicrobial, antifungal, anti-inflammatory, and anticancer activity would be a logical first step. nih.gov

Industrial Innovation: Aniline and its derivatives are cornerstone chemicals in industry, used to manufacture everything from rubber and dyes to pesticides. sci-hub.seresearchgate.net The this compound molecule combines features that could be valuable in several industrial domains:

Corrosion Inhibitors: Long-chain alkylamines and aromatic ethers are known to be effective corrosion inhibitors for metals. nih.gov This compound could be tested for its ability to protect steel and other alloys.

Agrochemicals: The aniline structure is a precursor to a wide variety of herbicides and fungicides. researchgate.net The specific substitutions on this molecule could be tailored to develop new agrochemicals with novel modes of action.

Specialty Polymers and Dyes: As a functionalized aniline, it could serve as a monomer for new polyaniline derivatives, potentially creating polymers with enhanced solubility in organic solvents and unique electronic or optical properties for use in sensors or specialty coatings. rsc.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-Octyl-3-(phenethyloxy)aniline, and how can purity be optimized?

- Methodology : Start with nucleophilic substitution of 3-nitrophenol with phenethyl bromide, followed by reduction to the aniline derivative. Alkylation with n-octyl bromide under basic conditions (e.g., K₂CO₃ in DMF) yields the target compound. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical. Monitor purity using HPLC with a C18 column and UV detection at 254 nm .

- Data Validation : Compare NMR (¹H/¹³C) and FTIR spectra with structurally analogous compounds (e.g., 4-(octyloxy)aniline) to confirm functional groups and alkyl chain integration .

Q. How can researchers characterize the physicochemical properties of this compound?

- Experimental Design : Measure solubility in polar/nonpolar solvents (e.g., water, ethanol, chloroform) using gravimetric analysis. Determine melting point via differential scanning calorimetry (DSC) and logP via shake-flask method. For spectral characterization, employ ESI-MS for molecular weight confirmation and X-ray crystallography (if crystals are obtainable) for structural elucidation .

- Contradiction Management : Discrepancies in melting points (e.g., vs. computational predictions) may arise from polymorphic forms; use powder XRD to resolve .

Advanced Research Questions

Q. What computational approaches are suitable for modeling the electronic structure and reactivity of this compound?

- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to optimize geometry, calculate frontier molecular orbitals (HOMO/LUMO), and predict sites for electrophilic/nucleophilic attack. Compare with experimental UV-Vis spectra to validate excitation states .

- Data Interpretation : Address contradictions between predicted and observed dissociation energies (e.g., NH/NH₂ loss) by revisiting basis set selection or solvent effects in simulations .

Q. How can the environmental fate and degradation pathways of this compound be studied under controlled conditions?

- Experimental Design : Use MnFe₂O₄/Zn₂SiO₄ as a photocatalyst under simulated solar radiation to assess degradation kinetics. Monitor intermediates via LC-MS/MS and quantify mineralization via TOC analysis. Apply Box-Behnken design to optimize parameters (pH, catalyst load, light intensity) .

- Contradiction Analysis : If degradation efficiency varies across studies, evaluate the role of hydroxyl radical (•OH) vs. direct electron transfer mechanisms using scavengers like tert-butanol .

Q. What strategies are effective for resolving contradictions in toxicity assessments of this compound?

- Methodology : Conduct in vitro assays (e.g., HepG2 cell line) to measure ROS generation (DCFH-DA probe) and apoptosis (Annexin V/PI staining). Compare with in silico predictions (e.g., QSAR models) for hepatotoxicity. Address discrepancies by validating metabolite profiles via GC-MS .

- Advanced Techniques : Use metabolomics to identify oxidative stress biomarkers (e.g., glutathione depletion) and correlate with computational toxicokinetic models .

Cross-Cutting Methodological Considerations

- Structural Analogues : Reference data from 4-(hexyloxy)aniline (CAS 222100) for comparative solubility and reactivity studies .

- Safety Protocols : Follow REACH guidelines for handling aromatic amines, including PPE (nitrile gloves, fume hoods) and waste neutralization protocols .

- Data Reproducibility : Document crystal growth conditions (e.g., solvent system, temperature) for X-ray studies to enable replication of structural data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.